Etoricoxib Impurity 15
Description
Definitive Chemical Nomenclature
The systematic name for Etoricoxib (B1671761) Impurity 15, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is (Z)-2-chloro-3-(dimethylamino)prop-2-enal smolecule.com. It is also commonly referred to by the synonymous name (Z)-2-chloro-3-(dimethylamino)acrylaldehyde alentris.org.
Molecular Compositional Characterization
The elemental composition and mass of Etoricoxib Impurity 15 are key identifiers. The compound's molecular formula is C5H8ClNO smolecule.comalentris.orgkantech.co.insynzeal.com. This composition results in a molecular weight of approximately 133.57 g/mol smolecule.com.
| Attribute | Value | Source |
|---|---|---|
| Molecular Formula | C5H8ClNO | smolecule.comalentris.orgkantech.co.insynzeal.com |
| Molecular Weight | 133.57 g/mol | smolecule.com |
| Exact Mass | 133.0294416 g/mol | smolecule.com |
| Monoisotopic Mass | 133.0294416 g/mol | smolecule.com |
Unique Identification Numbering System
For unambiguous identification in chemical databases and regulatory filings, this compound is assigned a specific Chemical Abstracts Service (CAS) number.
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 73312-69-3 | alentris.orgkantech.co.insynzeal.com |
Positional Significance of this compound within Etoricoxib Synthesis Pathways
This compound is identified as a significant byproduct that can emerge during the multi-step manufacturing process of Etoricoxib smolecule.com. Its formation is not part of the direct reaction pathway to the final drug molecule but rather represents a side reaction or the result of an incomplete reaction.
Organic impurities like Impurity 15 can originate from the starting materials, reagents, or intermediates used in the synthesis . The synthesis of Etoricoxib often involves complex chemical transformations, including cyclization and reduction reactions smolecule.com. Methods such as one-pot synthesis, where multiple reaction steps occur in a single vessel, can increase the likelihood of generating side products and impurities smolecule.com. The presence of this compound is therefore a critical quality attribute that is monitored during production to ensure the purity of the final Etoricoxib API smolecule.com.
Structure
3D Structure
Properties
Molecular Formula |
C5H8ClNO |
|---|---|
Molecular Weight |
133.57 g/mol |
IUPAC Name |
(Z)-2-chloro-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C5H8ClNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3- |
InChI Key |
FOLKGGCYZOCSEZ-HYXAFXHYSA-N |
Isomeric SMILES |
CN(C)/C=C(/C=O)\Cl |
Canonical SMILES |
CN(C)C=C(C=O)Cl |
Origin of Product |
United States |
Elucidation of Formation Mechanisms for Etoricoxib Impurity 15
Inherent Byproduct Generation During Etoricoxib (B1671761) Synthetic Routes.researchgate.net
The synthesis of Etoricoxib involves multiple chemical transformations, and like any complex multi-step synthesis, it is susceptible to the formation of byproducts. researchgate.net Impurities can arise from starting materials, intermediates, reagents, and degradation products. researchgate.net Etoricoxib Impurity 15 is a process-related impurity that can be formed during the synthesis of the core pyridine (B92270) ring of the Etoricoxib molecule.
Cyclization Reaction Anomalies and Side Products
The construction of the central pyridine ring is a crucial step in many synthetic routes to Etoricoxib. One common strategy involves the condensation of a ketone intermediate with a three-carbon building block. A key precursor used in some of these syntheses is 2-chloromalonaldehyde (B104417) or its derivatives. google.comgoogleapis.com
This compound, or (Z)-2-chloro-3-(dimethylamino)acrylaldehyde, can be formed as a side product during this cyclization step. This is particularly relevant in synthetic routes where dimethylformamide (DMF) is used as a solvent or when dimethylamine (B145610) is present as an impurity in the reaction mixture. The highly reactive 2-chloromalonaldehyde can undergo a side reaction with dimethylamine, leading to the formation of Impurity 15. This reaction represents an anomaly in the intended cyclization pathway, where the amine source incorrectly condenses with the aldehyde, diverting it from the main reaction sequence.
While specific research detailing this exact side reaction in the context of Etoricoxib synthesis is not extensively published, the chemical reactivity of the involved functional groups supports this plausible formation mechanism.
Cyanogenation Process Side Reactions and Unintended Adducts
Some synthetic strategies for Etoricoxib involve a cyanogenation step. google.com These reactions typically introduce a cyano group, which is then further elaborated to form part of the core structure. A review of the available literature does not indicate that this compound is a typical byproduct of these cyanogenation processes. The structure of Impurity 15, an amino-aldehyde, does not align with the expected side products or unintended adducts from a cyanogenation reaction, which would more likely involve cyanide-related species.
Impurity Formation in One-Pot Synthesis Approaches
One-pot synthesis, while efficient, can sometimes lead to an increased profile of impurities due to the simultaneous presence of multiple reagents and intermediates in the same reaction vessel. researchgate.net In the context of Etoricoxib synthesis, one-pot procedures that utilize a vinamidinium salt for the construction of the pyridine ring have been developed. nih.gov These vinamidinium salts are themselves often prepared from precursors that could potentially lead to the formation of Impurity 15.
For instance, the synthesis of certain vinamidinium salts involves reagents that could generate species reactive towards the formation of (Z)-2-chloro-3-(dimethylamino)acrylaldehyde. If these reactive species are not fully consumed or are generated as byproducts, they can lead to the formation of Impurity 15 within the one-pot reaction mixture. Research has shown that one-pot reactions for Etoricoxib can result in a complex mixture of impurities, making purification challenging. researchgate.net
Influence of Process Parameters on this compound Yield
The yield of any impurity, including this compound, is often sensitive to the specific process parameters employed during the synthesis. While detailed studies quantifying the precise impact of various parameters on the formation of Impurity 15 are not widely public, general principles of chemical process control suggest the following influences:
Temperature: The reaction temperature can significantly affect the rate of both the desired reaction and side reactions. Elevated temperatures can sometimes lead to the decomposition of solvents like DMF, which can be a source of dimethylamine, thereby potentially increasing the formation of Impurity 15. google.com
pH: The acidity or basicity of the reaction medium is a critical parameter in many organic reactions. The condensation reaction leading to the formation of Impurity 15 is likely pH-dependent. Controlling the pH within an optimal range can favor the desired cyclization reaction over the formation of this side product. core.ac.ukekb.eg
Purity of Reagents and Solvents: The presence of dimethylamine as an impurity in reagents or solvents is a direct precursor to the formation of this compound. Therefore, using high-purity starting materials is a crucial factor in minimizing its formation.
Stoichiometry of Reactants: The molar ratio of the reactants can influence the reaction pathway. An excess of certain reactants might favor the formation of byproducts. Careful control of the stoichiometry is essential to maximize the yield of the desired product and minimize impurity formation.
The following table summarizes the potential influence of process parameters on the formation of this compound.
| Process Parameter | Potential Influence on this compound Yield | Rationale |
| Temperature | Increased yield at higher temperatures | Potential for solvent decomposition (e.g., DMF) to generate dimethylamine. |
| pH | Yield is likely pH-dependent | The condensation reaction forming the impurity is catalyzed by either acid or base. |
| Purity of Reagents | Higher impurity levels in starting materials can increase yield | Presence of dimethylamine as an impurity provides a direct precursor. |
| Reactant Stoichiometry | Non-optimal ratios may increase yield | An excess of amine-containing reagents or byproducts could drive the side reaction. |
Advanced Analytical Methodologies for Characterization and Quantification of Etoricoxib Impurity 15
High-Resolution Chromatographic Separation Techniques
Chromatographic techniques are the cornerstone of impurity profiling in the pharmaceutical industry. The complexity of impurity profiles often necessitates the use of high-resolution methods to achieve adequate separation and accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Etoricoxib (B1671761) Impurities
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of pharmaceutical impurities due to its versatility, robustness, and high resolving power. The development of a stability-indicating HPLC method is crucial for separating Etoricoxib from its potential impurities and degradation products.
A typical HPLC method for the analysis of Etoricoxib and its impurities involves a reversed-phase approach. The separation is generally achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. The selection of the appropriate buffer, its pH, and the organic solvent is critical for achieving optimal separation.
Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL).
Table 1: Example HPLC Method Parameters for the Analysis of Etoricoxib and its Impurities
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 20 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution of Etoricoxib Degradants and Impurities
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. These characteristics make UPLC particularly well-suited for the analysis of complex impurity profiles.
The enhanced resolving power of UPLC allows for the separation of closely eluting impurities that may co-elute in an HPLC method. This is particularly beneficial for baseline separation of all potential impurities from the main Etoricoxib peak. The shorter analysis times offered by UPLC also lead to higher sample throughput, which is advantageous in a quality control environment.
Gas Chromatography (GC) in Residual Impurity Analysis
While liquid chromatography is the primary technique for analyzing non-volatile impurities in Etoricoxib, Gas Chromatography (GC) plays a crucial role in the analysis of residual solvents and other volatile impurities that may be present from the manufacturing process. The choice of a suitable capillary column and temperature programming is essential for the effective separation of these volatile compounds. Headspace GC is often employed to introduce the volatile analytes into the GC system, minimizing sample preparation and preventing contamination of the instrument.
High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Impurity Analysis
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a high sample throughput and cost-effective means for the qualitative and quantitative analysis of impurities. For the analysis of Etoricoxib and its impurities, a suitable HPTLC method would involve spotting the sample onto a high-performance silica (B1680970) gel plate, followed by development with an optimized mobile phase. Densitometric scanning is then used for the quantification of the separated spots. HPTLC can serve as a valuable complementary technique to HPLC for impurity profiling.
Spectroscopic and Hyphenated Techniques for Structural Elucidation of Etoricoxib Impurity 15
While chromatographic techniques can separate and quantify impurities, spectroscopic and hyphenated techniques are indispensable for their structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the identification of unknown impurities. As the impurities are separated by the LC system, they are introduced into the mass spectrometer, which provides information about their molecular weight. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, yielding valuable structural information.
High-Resolution Mass Spectrometry (HRMS) offers the ability to determine the elemental composition of an impurity with a high degree of accuracy, which is a significant aid in its identification. The combination of UPLC with HRMS provides a rapid and highly sensitive method for the comprehensive characterization of Etoricoxib impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment (1D and 2D Correlation)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. While specific 1D and 2D NMR data for this compound are not extensively published in publicly accessible scientific literature, the general application of NMR spectroscopy for the structural assignment of Etoricoxib and its related compounds is well-established.
For a novel or uncharacterized impurity like this compound, a suite of NMR experiments would be employed to determine its precise chemical structure.
1D NMR Spectroscopy:
¹H NMR (Proton NMR): This would be the initial and most fundamental NMR experiment performed. It provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the number of neighboring protons (integration). For this compound, with a molecular formula of C5H8ClNO, the ¹H NMR spectrum would be analyzed to identify signals corresponding to the eight protons, revealing details about alkyl and potentially vinylic or aromatic protons, as well as protons adjacent to heteroatoms like nitrogen or chlorine.
¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. A standard ¹³C NMR spectrum would show a signal for each unique carbon atom. For this compound, this would mean identifying five distinct carbon signals. Further experiments like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
2D Correlation Spectroscopy:
To assemble the molecular puzzle, 2D NMR experiments are indispensable as they reveal connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps in establishing proton-proton spin systems within the molecule, allowing for the tracing of contiguous proton networks.
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation experiment that maps the correlation between protons and the carbon atoms they are directly attached to. It is a powerful tool for assigning specific proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for connecting the different spin systems identified by COSY and for identifying quaternary carbons by their correlation with nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry and conformation of the molecule.
By systematically acquiring and interpreting the data from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
Ultraviolet-Visible (UV-Vis) Spectrophotometric Detection in Impurity Profiling
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique in pharmaceutical analysis for the detection and quantification of compounds containing chromophores (light-absorbing functional groups). In the context of impurity profiling of Etoricoxib, UV-Vis detection is commonly coupled with High-Performance Liquid Chromatography (HPLC). e-journals.inresearchgate.net
For the analysis of Etoricoxib and its impurities, various UV detection wavelengths have been reported, often in the range of 230-285 nm. e-journals.in The choice of wavelength is typically a compromise to ensure adequate detection of both the active pharmaceutical ingredient (API) and its various impurities, which may possess different chromophoric systems and thus different absorption maxima (λmax). In a typical impurity profiling method, a photodiode array (PDA) detector is often employed. A PDA detector has the advantage of acquiring the entire UV-Vis spectrum for each peak as it elutes from the HPLC column. This provides valuable information for peak identification and purity assessment. By comparing the UV spectrum of an unknown peak with that of a reference standard of this compound, its identity can be confirmed.
The absorbance of this compound at a specific wavelength would be directly proportional to its concentration, a principle that forms the basis for its quantification in impurity profiling methods.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a "fingerprint" of the molecule's functional groups.
Although a specific IR spectrum for this compound is not publicly documented, based on its molecular formula (C5H8ClNO), we can predict the expected functional groups and their corresponding IR absorption bands. The presence of a nitrogen atom suggests the possibility of amine or amide functionalities, while the chlorine atom indicates an organohalogen. The degrees of unsaturation calculated from the formula suggest the presence of double bonds or a ring structure.
A hypothetical IR analysis of this compound would involve identifying characteristic absorption bands such as:
C-H stretching: Around 2850-3000 cm⁻¹ for aliphatic C-H bonds.
C=C or C=N stretching: Around 1600-1680 cm⁻¹ if double bonds are present.
N-H stretching: Around 3300-3500 cm⁻¹ if it is a primary or secondary amine.
C-N stretching: Around 1000-1350 cm⁻¹.
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
Method Validation Parameters for this compound Analytical Procedures
The validation of an analytical method is a mandatory requirement in the pharmaceutical industry to ensure that the method is suitable for its intended purpose. For the analysis of this compound, any analytical procedure must be validated according to the International Council for Harmonisation (ICH) guidelines. e-journals.inresearchgate.net While specific validation data for methods solely focused on this compound are scarce in public literature, the principles of method validation for impurities in Etoricoxib are well-established. e-journals.inresearchgate.net
Specificity and Selectivity Studies
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. In the context of this compound, the analytical method, typically a reversed-phase HPLC method, must be able to separate the impurity peak from the main Etoricoxib peak and other known and potential impurities. e-journals.inresearchgate.net
Specificity studies would involve:
Analysis of a placebo (formulation excipients) and a blank (diluent) solution: To ensure that no interfering peaks are observed at the retention time of this compound.
Analysis of a spiked sample: A solution of the Etoricoxib drug substance is spiked with a known amount of this compound and other relevant impurities to demonstrate that all peaks are well-resolved.
Forced degradation studies: Etoricoxib drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to separate this compound from these degradation products. researchgate.netekb.egimpactfactor.org
A photodiode array (PDA) detector is often used to assess peak purity, which further confirms the specificity of the method.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determination
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. e-journals.inresearchgate.net
For an impurity like this compound, it is crucial to have a method with a sufficiently low LOQ to be able to control it at the required specification level. The determination of LOD and LOQ is typically performed using one of the following approaches as per ICH guidelines:
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
While specific LOD and LOQ values for this compound are not published, for other Etoricoxib impurities, these values are typically in the range of a few parts per million (ppm) relative to the API concentration.
Precision, Accuracy, and Robustness Assessment
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Reproducibility: Expresses the precision between laboratories.
For this compound, precision would be evaluated by analyzing multiple preparations of a sample spiked with the impurity at its specification level and at the LOQ level. The RSD for the results should be within the acceptance criteria, typically not more than 10-15% for impurity analysis at low concentrations.
Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For the determination of this compound, accuracy is typically assessed by the recovery of a known amount of the impurity spiked into a sample matrix (e.g., placebo or the drug substance). The analysis is performed at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The percentage recovery should be within a predefined acceptance range, commonly 80-120% for impurities.
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be evaluated by intentionally varying parameters such as:
pH of the mobile phase
Composition of the mobile phase (e.g., percentage of organic solvent)
Column temperature
Flow rate
Different column batches or manufacturers
The method is considered robust if the results remain within the acceptance criteria despite these small variations.
The following table summarizes the key validation parameters for an analytical method for this compound, based on general principles for impurity analysis.
| Validation Parameter | Description | Typical Acceptance Criteria for Impurity Methods |
| Specificity | Ability to differentiate the analyte from other substances. | Resolution between peaks > 1.5; No interference from blank/placebo. |
| LOD | Lowest concentration that can be detected. | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1; RSD ≤ 10-15% |
| Precision | Repeatability and intermediate precision. | RSD ≤ 10-15% at the limit of quantification. |
| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% of the spiked amount. |
| Robustness | Unaffected by small, deliberate changes in method parameters. | System suitability parameters remain within limits; results are not significantly affected. |
Degradation Pathways of Etoricoxib and Associated Impurity Formation, Including Etoricoxib Impurity 15
Forced Degradation Studies (FDS) of Etoricoxib (B1671761) Drug Substance
Forced degradation studies, or stress testing, are conducted to evaluate the stability of a drug substance under conditions more severe than accelerated stability testing. researchgate.netresearchgate.net These studies on Etoricoxib have been performed under various conditions including acid and base hydrolysis, oxidation, light exposure, and heat, as per the guidelines of the International Conference on Harmonisation (ICH). researchgate.netresearchgate.net
The findings from these studies indicate that Etoricoxib is susceptible to degradation under alkaline, acidic, and oxidative conditions, while its stability varies under photolytic and thermal stress. researchgate.netimpactfactor.org A summary of degradation under different stress conditions is presented in the table below.
| Stress Condition | Reagent/Parameters | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl, 1 hour | 7.84% | impactfactor.org |
| Alkaline Hydrolysis | 0.1N NaOH, 70°C, 1 hour | 41.52% | impactfactor.org |
| Oxidative | 3% H₂O₂, 1 hour | Not specified, but degradation observed | researchgate.netimpactfactor.org |
| Thermal | 70°C, 4 hours | Stable | ekb.eg |
| Photolytic | Direct sunlight, 1 hour | No significant photodegradation | impactfactor.org |
| Photolytic | UV light (254 nm) | Formation of two major isomers | nih.gov |
When subjected to acidic conditions, Etoricoxib demonstrates a degree of instability. Studies have shown that the drug degrades more readily in acidic environments compared to alkaline ones. researchgate.net In one specific study, exposing Etoricoxib to 0.1N hydrochloric acid (HCl) for one hour resulted in a degradation of 7.84%. impactfactor.org Another study confirmed that several degradation products were detected following acid hydrolysis. ekb.eg The available literature from forced degradation studies does not specify the formation of Etoricoxib Impurity 15 under acidic stress conditions.
Etoricoxib shows significant degradation under alkaline (base) hydrolysis conditions. researchgate.netimpactfactor.org Treatment with 0.1N sodium hydroxide (B78521) (NaOH) at 70°C for one hour led to a substantial degradation of 41.52%. impactfactor.org The process of alkaline hydrolysis is sometimes utilized during the purification of Etoricoxib, where a tosylate form is subjected to a base to yield the final product. google.com The formation of this compound has not been reported as a product of alkaline hydrolysis in the reviewed studies.
The stability of Etoricoxib under oxidative stress has yielded some varied results. One study reported that the drug was stable against oxidation. e-journals.in However, other comprehensive investigations found that Etoricoxib does degrade in an oxidative environment. researchgate.netimpactfactor.org A major degradation product formed under oxidative stress has been identified as Etoricoxib N-oxide. researchgate.netresearchgate.net This N-oxide impurity was confirmed using liquid chromatography-mass spectrometry (LC-MS) and its structure was established through nuclear magnetic resonance (NMR) techniques. researchgate.net The literature does not indicate that this compound is formed during oxidative degradation.
The effect of light on Etoricoxib stability is complex. Some research indicates that the drug shows no significant photodegradation when exposed to direct sunlight for a short duration. impactfactor.org Conversely, other studies have found that when Etoricoxib is exposed to UV light at a wavelength of 254 nm, it undergoes a photocyclization reaction. nih.gov This reaction leads to the formation of three products, with two being major isomeric photocyclization products that are highly fluorescent. nih.gov These products have been characterized using HPLC-UV-fluorescence, HPLC-MS/MS, and NMR. nih.gov There is no evidence in the reviewed literature to suggest that this compound is a photolytic degradation product.
Etoricoxib is generally considered to be stable under thermal stress conditions. researchgate.nete-journals.in Thermogravimetric analysis showed no weight loss due to moisture before the sample began to decompose at a high temperature of 362°C. saspublishers.com Studies where the drug substance was heated did not result in significant degradation, indicating its robustness to heat. ekb.eg The formation of this compound under thermal stress has not been documented.
Elucidation of Degradation Mechanisms Leading to Impurity Formation
Understanding the mechanisms of degradation is crucial for preventing the formation of impurities. For Etoricoxib, some degradation pathways have been proposed.
The primary mechanism for photolytic degradation is a photocyclization reaction upon irradiation with UV light, resulting in stable isomeric products. nih.gov
In oxidative degradation , the main mechanism involves the oxidation of one of the nitrogen atoms on the bipyridine ring system to form the corresponding N-oxide impurity. researchgate.netresearchgate.net
For hydrolytic degradation , while studies confirm that Etoricoxib degrades under both acidic and basic conditions, the specific chemical reactions and structural elucidation of the resulting degradation products, including whether this compound could be a minor, uncharacterized product, are not detailed in the available literature. The degradation process likely involves the hydrolysis of susceptible bonds within the Etoricoxib molecule, but the exact pathways leading to the observed degradants have not been fully proposed. researchgate.net
Regulatory Compliance and Control Strategies for Etoricoxib Impurity 15
The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of drug products. For the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib (B1671761), managing specific impurities, such as Etoricoxib Impurity 15, requires a robust regulatory framework and sophisticated control strategies. This involves adherence to international guidelines, the application of modern quality paradigms, and the use of certified reference materials to ensure product quality.
Prospective Research Avenues for Etoricoxib Impurity 15
Computational Chemistry and In Silico Approaches for Impurity Prediction
The proactive identification of potential impurities through computational methods is a paradigm shift in pharmaceutical development, moving from a reactive to a predictive approach. In silico tools, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in this evolution.
Quantitative Structure-Activity Relationship (QSAR) Modeling:
QSAR models are mathematical representations that correlate the structural or property-based features of a chemical with its biological activity or other properties. nrigroupindia.comubc.ca In the context of pharmaceutical impurities, QSAR is instrumental in predicting potential toxicities, such as mutagenicity, without the need for extensive and resource-intensive laboratory testing. nrigroupindia.com The International Council for Harmonisation (ICH) M7 guideline, for instance, advocates for the use of in silico (Q)SAR approaches for the toxicological assessment of DNA reactive (mutagenic) impurities. ekb.eg
These models are broadly categorized into two types:
Statistical-based QSAR models: These are developed using large datasets of molecules with known activities. By encoding molecular characteristics as numerical "descriptors" (e.g., molecular weight, electronic distribution), statistical and machine learning algorithms establish a mathematical link between these descriptors and the activity . nrigroupindia.com
Rule-based SAR models: These are often expert systems that use predefined structural alerts and mitigating factors derived from human expertise and existing knowledge of chemical reactivity to predict a compound's potential for a specific type of toxicity. nrigroupindia.comresearchgate.net
For a comprehensive assessment, it is often recommended to use a combination of both statistical-based and rule-based models. researchgate.net
Table 1: Key In Silico Approaches for Impurity Prediction
| Approach | Description | Application in Impurity Prediction |
| QSAR Modeling | Establishes a relationship between chemical structure and biological activity/property. nrigroupindia.comubc.ca | Predicts potential toxicity (e.g., mutagenicity, carcinogenicity) of impurities like Etoricoxib (B1671761) Impurity 15 based on its chemical structure. nrigroupindia.comijirt.org |
| Read-Across | Predicts the properties of a substance by using data from structurally similar compounds. ekb.eg | Can be used to estimate the toxicological profile of Etoricoxib Impurity 15 by leveraging data from analogous molecules. ekb.eg |
| Degradation Pathway Prediction | Software tools that predict the likely degradation products of a drug substance under various stress conditions (e.g., hydrolysis, oxidation, photolysis). | Can help in proactively identifying potential degradation impurities, including those that might be structurally related to this compound. |
By applying these in silico methods to the known structure of this compound (Molecular Formula: C5H8ClNO), researchers can predict its potential toxicological profile. researchgate.net This predictive assessment is crucial for risk evaluation and for guiding the development of appropriate control strategies. It allows for a tiered approach to impurity qualification, where computational predictions can, in some cases, preclude the need for extensive in vivo testing, aligning with the 3Rs (Replacement, Reduction, and Refinement) principle in animal testing. ekb.eg
Development of Novel and Hyphenated Analytical Techniques for Trace Impurity Analysis
The accurate detection and quantification of impurities at trace levels are paramount for ensuring the quality and safety of pharmaceutical products. While standard techniques like High-Performance Liquid Chromatography (HPLC) are widely used, the development of novel and hyphenated analytical techniques offers enhanced sensitivity, selectivity, and structural elucidation capabilities, which are particularly crucial for trace impurity analysis. emergingpub.com
Advanced Chromatographic and Hyphenated Techniques:
The hyphenation of chromatographic separation with powerful spectroscopic detection is a cornerstone of modern impurity profiling. nrigroupindia.comwhiterose.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used hyphenated technique for impurity identification and quantification. ncfinternational.it LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it ideal for detecting and quantifying trace impurities in complex matrices. news-medical.net Methods have been developed for the determination of etoricoxib in human plasma using LC-MS/MS, demonstrating the technique's applicability. emergingpub.comnews-medical.net
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This technique offers high-resolution mass spectrometry, enabling the accurate mass measurement of impurities. pfizer.comwisdomlib.org This high degree of accuracy facilitates the determination of the elemental composition of an unknown impurity, which is a significant step in its structural elucidation. instituteofsustainabilitystudies.com UPLC provides faster analysis times and better resolution compared to conventional HPLC. pfizer.comwisdomlib.org
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that can be an excellent alternative or complementary method to HPLC. ekb.egresearchgate.net It is particularly useful for the analysis of polar and charged compounds and requires minimal sample and reagent consumption. ekb.egresearchgate.net Hyphenation of CE with MS (CE-MS) provides both high separation efficiency and sensitive detection. whiterose.ac.uk
Table 2: Comparison of Advanced Analytical Techniques for Trace Impurity Analysis
| Technique | Principle | Advantages for Trace Impurity Analysis |
| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry detection. news-medical.net | High sensitivity and selectivity, suitable for quantification in complex matrices. news-medical.netyork.ac.uk |
| UPLC-QTOF-MS | Utilizes ultra-performance liquid chromatography for fast, high-resolution separations coupled with high-resolution mass spectrometry. pfizer.comwisdomlib.org | Provides accurate mass measurements for elemental composition determination and structural elucidation of unknown impurities. instituteofsustainabilitystudies.com |
| Capillary Electrophoresis (CE) | Separates analytes based on their electrophoretic mobility in a capillary filled with an electrolyte. ekb.egresearchgate.net | High separation efficiency, low sample and solvent consumption, suitable for polar and charged analytes. ekb.egresearchgate.net |
The application of these advanced and hyphenated techniques would be a significant research avenue for this compound. Developing and validating a specific UPLC-QTOF-MS method, for instance, would not only allow for its sensitive detection and quantification but also aid in confirming its structure and identifying any other co-eluting trace-level impurities.
Integration of Green Chemistry Principles for Sustainable Impurity Reduction
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. nd.edu These principles offer a framework for designing chemical processes and products that reduce or eliminate the use and generation of hazardous substances. ncfinternational.it Applying these principles to the synthesis of etoricoxib can lead to a reduction in the formation of Impurity 15 and other undesirable byproducts.
Key Green Chemistry Principles for Impurity Reduction:
The twelve principles of green chemistry provide a comprehensive guide for sustainable chemical manufacturing. ncfinternational.it Several of these are directly applicable to impurity control:
Prevention: It is better to prevent the formation of waste than to treat or clean it up after it has been created. This principle underscores the importance of designing synthetic routes that minimize the generation of impurities from the outset.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. High atom economy reactions inherently produce fewer byproducts and, therefore, fewer impurities.
Use of Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. The selection of greener solvents is a critical aspect of sustainable pharmaceutical manufacturing, as solvents often constitute a significant portion of the waste generated. ubc.ca Solvent selection guides have been developed to aid chemists in choosing more sustainable options. ubc.ca
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. Conducting reactions at ambient temperature and pressure whenever possible can reduce energy consumption and potentially decrease the formation of thermally induced degradation impurities.
Catalysis: Catalytic reagents (highly selective) are superior to stoichiometric reagents. ncfinternational.it Catalysts can enable more selective reactions, leading to higher yields of the desired product and fewer side reactions that could generate impurities.
Table 3: Application of Green Chemistry Principles for Impurity Reduction
| Green Chemistry Principle | Application in Etoricoxib Synthesis for Impurity 15 Reduction |
| Prevention | Redesigning the synthesis of etoricoxib to avoid reaction conditions that favor the formation of Impurity 15. |
| Atom Economy | Utilizing synthetic pathways with high atom economy to minimize the generation of byproducts. |
| Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2 in the synthesis and purification steps. ijirt.org |
| Energy Efficiency | Optimizing reaction conditions to lower energy consumption, which can also prevent the formation of degradation impurities. |
| Catalysis | Employing selective catalysts to direct the reaction towards the formation of etoricoxib, thereby reducing the likelihood of side reactions that could produce Impurity 15. ncfinternational.it |
Future research in this area would involve a thorough evaluation of the current etoricoxib synthesis process to identify steps where the application of green chemistry principles could be most impactful in reducing the formation of Impurity 15. This could involve exploring alternative synthetic routes, investigating the use of biocatalysts, or optimizing reaction conditions to favor the desired product with minimal impurity generation.
Q & A
Q. How is Etoricoxib Impurity 15 identified and characterized in pharmaceutical formulations?
Identification involves high-performance liquid chromatography (HPLC) with UV detection, cross-validated by mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Structural elucidation requires HRMS for molecular formula confirmation and 2D-NMR for stereochemical details. Purity is assessed via chromatographic peak homogeneity (>98% by area normalization) .
Q. What analytical methods are recommended for quantifying this compound?
Reverse-phase HPLC with gradient elution using dual organic modifiers (e.g., acetonitrile and methanol) is preferred. Method validation follows ICH Q2(R1) guidelines, including specificity (resolution >2.0 from nearest peak), linearity (R² ≥0.995 over 50–150% of target concentration), and precision (%RSD <2.0) .
Q. What are the synthetic pathways leading to the formation of this compound?
Impurity 15 arises during the final synthesis stage of etoricoxib, typically via incomplete methylation or oxidation of intermediate precursors. Process-related studies use forced degradation (acid/base hydrolysis, thermal stress) to replicate impurity formation, followed by LC-MS/MS to track degradation pathways .
Q. What spectroscopic techniques confirm the molecular structure of this compound?
1H/13C NMR and heteronuclear correlation spectroscopy (HSQC, HMBC) resolve spin-spin coupling and long-range connectivity. High-resolution mass spectrometry (HRMS) provides exact mass data (error <5 ppm), while IR spectroscopy confirms functional groups like carbonyl or sulfonamide moieties .
Advanced Research Questions
Q. How can researchers optimize HPLC conditions for separating this compound from structurally similar impurities?
Employ Design of Experiments (DoE) to evaluate column chemistry (C18 vs. phenyl-hexyl), pH (2.5–6.5), and gradient slope. Use desirability functions to balance resolution (>1.5) and runtime (<25 min). For co-eluting impurities, implement heart-cutting 2D-LC or ion-pairing additives .
Q. What strategies ensure the stability of this compound during method validation?
Conduct solution stability studies under ambient and refrigerated conditions (4°C) for 24–72 hours. Use amber vials to prevent photodegradation. For solid-state stability, store standards in desiccators at 25°C/60% RH and monitor via periodic reanalysis (% change <5%) .
Q. How do researchers assess the toxicological significance of this compound?
Follow OECD GIVIMP guidelines for in vitro genotoxicity screening (Ames test, micronucleus assay). If thresholds exceed ICH M7 limits (1.5 μg/day), conduct in vivo studies using species-specific metabolic profiling to evaluate bioaccumulation potential .
Q. How can Quality by Design (QbD) principles be applied to impurity profiling of this compound?
Define critical method attributes (CMA: resolution, tailing factor) and critical process parameters (CPP: column temperature, flow rate). Use risk assessment tools (e.g., Ishikawa diagrams) to prioritize variables, followed by Monte Carlo simulations to establish robust method operable design zones .
Q. What are the key challenges in achieving high purity levels of this compound for reference standards?
Challenges include residual solvent removal (e.g., dichloromethane <600 ppm) and minimizing isomeric byproducts. Preparative HPLC with fraction collection (purity >99%) and crystallization in non-polar solvents (n-hexane/ethyl acetate) are critical .
Q. How should researchers address discrepancies in impurity quantification data across analytical batches?
Perform root-cause analysis using Pareto charts to identify variability sources (e.g., column aging, mobile phase pH drift). Implement system suitability tests (SST) with reference columns and inter-laboratory cross-validation (Horwitz ratio <2.0) to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
